- Palladium-Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New "CN" Source, European Journal of Organic Chemistry, 2020, 2020(18), 2699-2707

Cas no 939-80-0 (4-Chloro-3-nitrobenzonitrile)

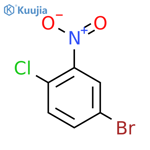

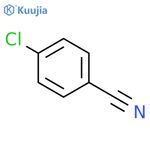

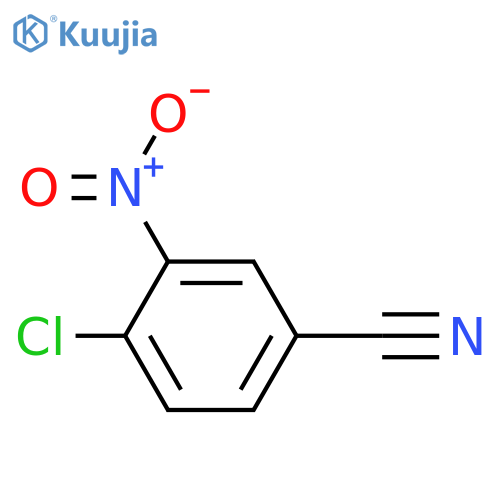

4-Chloro-3-nitrobenzonitrile structure

商品名:4-Chloro-3-nitrobenzonitrile

4-Chloro-3-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-nitrobenzonitrile

- 3-Nitro-4-chlorobenzonitrile

- 4-chloro-3-nitro-benzonitril

- 2-chloro-5-cyanonitrobenzene

- 4-Chloro-3-nitrobenzonitrile (ACI)

- 4-Chloro-3-nitrobenzenenitrile

- 4-Cyano-2-nitro-1-chlorobenzene

- NS00039831

- SR-01000510901

- AKOS000427999

- W-204096

- EU-0050984

- DTXSID50239868

- 4-Chlor-3-nitrobenzonitril

- 939-80-0

- STK417952

- EN300-18076

- BENZONITRILE, 4-CHLORO-3-NITRO-

- BDBM50101954

- Z57151919

- 4-chloro-3-nitrobenzonitril

- CHEMBL54162

- 4-chloro-3-nitro benzonitrile

- 4-Chlor-3-nitrobenzonitril [Czech]

- SR-01000510901-1

- EINECS 213-364-2

- LN9NCA5P2M

- SCHEMBL6463

- DB-023159

- InChI=1/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3

- SCHEMBL17347334

- 4-Chloro-3-nitrobenzonitrile, 97%

- AC-23870

- 4-Chloro-3-nitro-benzonitrile

- BRN 1639111

- DS-1107

- CS-D1140

- 2-chloro-5-cyano-1-nitrobenzene

- TD1133

- 3-nitro-4-chloro-benzonitrile

- MFCD00016987

- SY005842

-

- MDL: MFCD00016987

- インチ: 1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H

- InChIKey: XBLPHYSLHRGMNW-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C([N+](=O)[O-])C(Cl)=CC=1

- BRN: 1639111

計算された属性

- せいみつぶんしりょう: 181.98800

- どういたいしつりょう: 181.988305

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 69.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.6133 (rough estimate)

- ゆうかいてん: 98.0 to 102.0 deg-C

- ふってん: 284.8 °C at 760 mmHg

- フラッシュポイント: 126℃

- 屈折率: 1.5557 (estimate)

- PSA: 69.61000

- LogP: 2.64308

- ようかいせい: 未確定

4-Chloro-3-nitrobenzonitrile セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:DI3050000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Chloro-3-nitrobenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Chloro-3-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047052-100g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 98% | 100g |

¥186.00 | 2024-04-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4073-1g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 97% | 1g |

¥20.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4073-5g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 97% | 5g |

¥25.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047052-10g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 98% | 10g |

¥30.00 | 2024-04-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005730-25g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 98% | 25g |

¥59 | 2024-05-20 | |

| TRC | C381095-500mg |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 500mg |

$87.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005730-100g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 98% | 100g |

¥248 | 2024-05-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120865-25g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 98% | 25g |

¥101.90 | 2023-09-03 | |

| eNovation Chemicals LLC | D379473-500g |

4-Chloro-3-nitrobenzonitrile |

939-80-0 | 97% | 500g |

$650 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12648-5g |

4-Chloro-3-nitrobenzonitrile, 98% |

939-80-0 | 98% | 5g |

¥522.00 | 2023-03-14 |

4-Chloro-3-nitrobenzonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Cyanuric chloride , Potassium carbonate Catalysts: Triphenylphosphine , Palladium Solvents: Formamide ; 10 min, 25 - 30 °C; 12 h, 130 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol , Water ; 26 h, 5 bar, 130 °C

リファレンス

- Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts, Nature Communications, 2014, 5,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Palladium , α-Cyclodextrin, polymer with 1,1′-methylenebis[4-isocyanatobenzene] Solvents: Dimethylformamide , Water ; rt → 120 °C

1.2 18 h, 120 °C

1.2 18 h, 120 °C

リファレンス

- Immobilized palladium nanoparticles on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS): An efficient catalyst for cyanation reaction in aqueous media, Inorganica Chimica Acta, 2019, 494, 256-265

合成方法 4

合成方法 5

はんのうじょうけん

リファレンス

- Synthesis, crystal growth and structure of N-(4-cyano-2-nitrophenyl)-L-serine and investigation of SHG activity, Molecular Crystals and Liquid Crystals Science and Technology, 1998, 325, 7-11

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 0 °C

1.2 Reagents: Potassium nitrate ; 0 °C; 2 h, cooled; overnight, rt

1.3 Reagents: Water ; 0.5 h, cooled

1.2 Reagents: Potassium nitrate ; 0 °C; 2 h, cooled; overnight, rt

1.3 Reagents: Water ; 0.5 h, cooled

リファレンス

- 4-(4-Methoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile, its preparation method and application for synthesis of 2-(6-cyanobenzimidazolyl)-5-nitro-pyrimidin-4-yl thiocyanate, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 3 h, 40 °C

リファレンス

- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides, Synlett, 2020, 31(16), 1629-1633

合成方法 9

はんのうじょうけん

1.1 Catalysts: Ammonium acetate , Hydroxyamine hydrochloride , Melamine resin ; 3 min, heated

リファレンス

- Microwave-assisted, solvent-free, one-pot synthesis of nitriles from aryl aldehydes on melamine formaldehyde as solid support, Chinese Journal of Chemistry, 2010, 28(6), 993-996

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Benzamide , Phosphorus pentoxide

リファレンス

- A mild and efficient procedure for dehydration of primary carboxamides to nitriles by silyl sulfonyl polyphosphates, Synthetic Communications, 1989, 19(7-8), 1431-6

合成方法 13

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid

リファレンス

- Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and β-lactamase stability on the pKa of the C-7 heterocycle, Journal of Medicinal Chemistry, 1991, 34(3), 1110-16

合成方法 14

はんのうじょうけん

リファレンス

- Structure-Activity Relationships of Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor, Journal of Medicinal Chemistry, 1997, 40(5), 730-738

合成方法 15

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; < 25 °C; 10 min, < 25 °C

1.2 6 h, 60 °C

1.2 6 h, 60 °C

リファレンス

- Novel synthesis of 3,4-diaminobenzonitrile, Huaxue Shiji, 2006, 28(2), 124-125

合成方法 16

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium nitrate ; 0 °C; 3 h, 3 - 5 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity, MedChemComm, 2017, 8(10), 2003-2011

合成方法 17

合成方法 18

合成方法 19

4-Chloro-3-nitrobenzonitrile Raw materials

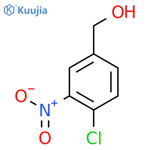

- 4-Chloro-3-nitrobenzyl alcohol

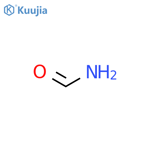

- Formamide

- 4-Chlorobenzonitrile

- 2,5-Dichloronitrobenzene

- Potassium hexacyanoferrate

- 4-Chloro-3-nitrobenzaldehyde

- 4-Chloro-3-nitrobenzamide

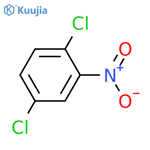

- 4-bromo-1-chloro-2-nitrobenzene

- 4-Chloro-3-nitrophenyl 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate

4-Chloro-3-nitrobenzonitrile Preparation Products

4-Chloro-3-nitrobenzonitrile サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:939-80-0)4-氯-3-硝基苯腈

注文番号:LE5873272

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

4-Chloro-3-nitrobenzonitrile 関連文献

-

Sagar S. Patel,Machhindra D. Bochare,Mariam S. Degani New J. Chem. 2018 42 20095

-

Dave J. Adams,James H. Clark Chem. Soc. Rev. 1999 28 225

-

3. CLII.—Piperidine as a general reagent for the determination of the constitution of halogenonitro-compounds. The nitration of 4 : 4′-dihalogenodiphenylmethane and -s-diphenylethaneRaymond James Wood Le Fèvre,Eustace Ebenezer Turner J. Chem. Soc. 1927 1113

-

P. V. Clifton,S. G. P. Plant J. Chem. Soc. 1951 461

939-80-0 (4-Chloro-3-nitrobenzonitrile) 関連製品

- 119-75-5((2-Nitrophenyl)phenylamine)

- 320-47-8(4-Nitro-2-(trifluoromethyl)benzonitrile)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939-80-0)4-Chloro-3-nitrobenzonitrile

清らかである:99%

はかる:500g

価格 ($):216.0

Jiangsu Xinsu New Materials Co., Ltd

(CAS:939-80-0)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ